2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a triazole ring, furan groups, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with potassium hydroxide and subsequent acidification.
Attachment of Furan Groups: The furan groups are introduced through a Mannich reaction, where the triazole intermediate reacts with formaldehyde and furan-2-carboxylic acid.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a suitable thiol reagent under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan groups, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole and furan derivatives.
Substitution: Various substituted acetamides and sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its bioactivity .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The triazole and furan moieties are of particular interest for drug design .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the furan and triazole rings.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan groups may interact with cellular membranes, affecting their integrity and function . The sulfanyl group can form disulfide bonds with thiol-containing proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the acetamide and trimethylphenyl groups.
2-{[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Contains a chlorophenyl group instead of the trimethylphenyl group.
Uniqueness
The uniqueness of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. The presence of both furan and triazole rings, along with the sulfanyl and acetamide linkages, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-14-10-15(2)20(16(3)11-14)23-19(27)13-30-22-25-24-21(18-7-5-9-29-18)26(22)12-17-6-4-8-28-17/h4-11H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
JWUFXUIBNBNGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C |
Origin of Product |
United States |
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